Bond Dissociation Energy Differential: Si–F vs. Si–Cl Enables Selective Reactivity
The Si–F bond dissociation energy (BDE) measured in fluorochlorosilanes is approximately 565 kJ mol⁻¹, while the Si–Cl BDE is approximately 381 kJ mol⁻¹, yielding a differential of ∼184 kJ mol⁻¹ [1]. This nearly 50% stronger Si–F bond means that under thermal or chemical activation, the Si–Cl bonds of fluorochlorosilanes selectively react or dissociate first, leaving the Si–F bonds intact. In contrast, the fully chlorinated analog SiCl4 possesses only the weaker Si–Cl bonds (381 kJ mol⁻¹ each), undergoing rapid, non-selective hydrolysis, while the fully fluorinated analog SiF4 (565 kJ mol⁻¹ per bond) requires extreme conditions for dissociation [1]. The mixed-halogen profile of fluorochlorosilanes thus offers a unique window for sequential chemical manipulation.
| Evidence Dimension | Bond dissociation energy |
|---|---|
| Target Compound Data | Si–F BDE ≈ 565 kJ mol⁻¹; Si–Cl BDE ≈ 381 kJ mol⁻¹ |
| Comparator Or Baseline | SiCl4 (Si–Cl BDE ≈ 381 kJ mol⁻¹); SiF4 (Si–F BDE ≈ 565 kJ mol⁻¹) |
| Quantified Difference | Δ(Si–F vs. Si–Cl) ≈ 184 kJ mol⁻¹ (48 % higher for Si–F) |
| Conditions | Gas-phase bond dissociation energies from the Comprehensive Handbook of Chemical Bond Energies |
Why This Matters
Procurement of the mixed-halogen fluorochlorosilane enables temperature- or reagent-controlled reactivity that cannot be replicated by single-halogen silanes, reducing process complexity and post-reaction purification steps in applications ranging from sol–gel coatings to CVD precursor design.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, FL, 2007; pp 9-55. View Source
